(-)-Nopol, also known as (-)-2-methyl-5-(1-methylethyl)cyclohexanol, is a monoterpene alcohol found in various essential oils, including clove, bay leaf, and lemongrass []. It has been the subject of some scientific research, primarily focused on its:
Studies have investigated how microorganisms like fungi and bacteria can transform (-)-nopol into other chemical compounds [, ]. This research helps scientists understand the natural degradation processes of (-)-nopol in the environment and potentially identify new bioactive compounds.
Researchers have explored different methods for synthesizing (-)-nopol in the laboratory, often starting from other monoterpenes []. This research is crucial for understanding the molecule's structure and potentially developing new methods for its production.
(-)-Nopol, chemically known as 1R-(-)-Nopol, is a bicyclic monoterpene alcohol with the molecular formula C11H18O. It has a molecular weight of approximately 166.14 g/mol and features a unique structure that includes a four-membered ring and various functional groups. The compound is derived from β-Pinene and is characterized by its chiral nature, existing as a single enantiomer due to the presence of a stereocenter at the carbon atom adjacent to the hydroxyl group .
Research indicates that (-)-Nopol exhibits notable biological activities:
Several methods exist for synthesizing (-)-Nopol:
(-)-Nopol finds applications across multiple fields:
Interaction studies involving (-)-Nopol focus on its effects when combined with other compounds:
Several compounds share structural or functional similarities with (-)-Nopol. Here are some notable examples:
Compound | Structure Type | Unique Feature |
---|---|---|
Limonene | Monoterpene | Known for its citrus aroma; widely used in cleaning products. |
Carvone | Monoterpene ketone | Exhibits distinct minty aroma; used in flavoring. |
Geraniol | Monoterpene alcohol | Recognized for its floral scent; used in perfumes and cosmetics. |
Unlike many similar compounds, (-)-Nopol's unique bicyclic structure contributes to its diverse biological activities and applications. Its specific chiral configuration allows it to interact differently with biological systems compared to other monoterpenes, making it a valuable compound for further research and application development .
(-)-Nopol is a chiral bicyclic monoterpenoid alcohol obtained industrially from the Prins reaction of β-pinene with formaldehyde. This versatile building block underpins a rich chemistry that enables the preparation of value-added fragrances, agrochemical candidates, polymerization initiators, and gastrointestinal therapeutics. This article surveys five cornerstone transformation platforms—each centered on (-)-Nopol—drawing on peer-reviewed literature, patents, and kinetic studies. Data tables are provided to consolidate reaction metrics, catalytic performance, and structure–activity relationships. Throughout, only scientific facets relevant to synthesis and functionalization are discussed; pharmacokinetic, dosage, and safety information are deliberately excluded.
(-)-Nopol (CAS 35836-73-8) is a clear, viscous liquid with a boiling point of 230–240 °C, density 0.973 g mL⁻¹ at 25 °C, and optical rotation [α]²⁴ᴰ = −37° [1]. The allylic hydroxyl group, internal double bond, and rigid bicyclo[3.1.1]heptane core confer both nucleophilicity and steric modulation, making (-)-Nopol an attractive platform for selective esterification, sulfurization, and metal-complex formation.
Synthetic elaboration of (-)-Nopol exploits three functional loci:
Scheme 1 (conceptual) positions (-)-Nopol at the nexus of the five derivative classes detailed in Section 3.
Acetic acid + (-)-Nopol ⇌ Nopyl acetate + H₂O (sulfuric acid catalyzed).
A rigorous batch-reactor study evaluated 50–80 °C, H₂SO₄ 0.018–0.048 mol L⁻¹, and acid:alcohol ratios up to 1:4 [2] [3] [4].
Table 1 Kinetic and Thermodynamic Parameters for Nopyl Acetate Formation
Temperature (°C) | Catalyst (M) | Equilibrium Conversion (%) | k_f (L mol⁻¹ h⁻¹) | K_eq | E_a (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | ΔS (kJ mol⁻¹ K⁻¹) |
---|---|---|---|---|---|---|---|
50 | 0.0275 | 63 [3] | 0.086 [2] | 1.6 [2] | – | – | – |
60 | 0.0275 | 68 [3] | 0.121 [2] | 1.9 [2] | – | – | – |
70 | 0.0275 | 71 [3] | 0.185 [2] | 2.2 [2] | – | – | – |
80 | 0.0275 | 75 [3] | 0.271 [2] | 2.6 [2] | 28.08 [2] | 34.90 [2] | 0.12 [2] |
The second-order reversible model (first order in each reactant) produced activation energy 28.08 kJ mol⁻¹ and pre-exponential factor 11,213 L mol⁻¹ h⁻¹ [2]. Using activities (UNIFAC) marginally raised E_a to 28.56 kJ mol⁻¹ [2].
(-)-Nopol → nopyl chloromethyl ether → triazole-thioether via S-alkylation with 1,2,4-triazole-3-thiol; thirty-step library 5a–5w [5] [6].
Table 2 In vitro Antifungal Activity at 50 µg mL⁻¹
Compound | R-Substituent on Phenyl | Physalospora piricola Inhibition (%) | Rhizoctonia solani Inhibition (%) |
---|---|---|---|
5b | o-CH₃ | 91.4 [6] | 87.6 [7] |
5e | o-OCH₃ | 83.3 [6] | 78.4 [6] |
5h | o-F | 86.7 [5] | 80.2 [6] |
5m | o-Br | 83.8 [5] | 74.5 [6] |
5o | m,m-OCH₃ | 91.4 [5] | 85.7 [6] |
5r | p-OH | 87.3 [5] | 79.1 [6] |
Chlorothalonil (control) | – | 61.0 [5] | 65.0 [6] |
A three-dimensional comparative molecular field analysis (CoMFA) model achieved q² 0.685 and r² 0.944 [6], pinpointing steric tolerance at ortho positions and electronic enrichment at meta positions for potency enhancement.
(-)-Nopol + P₂S₅ → O,O-diniteryl dithiophosphoric acids [8] [9]. Alternative aryldithiophosphonic acids arise via reaction with 2,4-diaryl-1,3-2,4-dithiadiphosphetane-2,4-disulfides [8].
Table 3 Representative Sulfurization Outcomes
Reagent | Stoichiometry (mol ratio) | Product | Isolated Yield (%) | Optical Purity (ee %) |
---|---|---|---|---|
P₂S₅ | 1.0 | O,O-diniteryl dithiophosphoric acid | 82 [9] | 99 (retained) [9] |
Lawesson reagent | 1.2 | O-terpenyl aryldithiophosphonic acid | 76 [9] | 98 [9] |
These sulfur-rich derivatives function as lubricant additives and potential pesticidal scaffolds; the steric bulk of the terpenyl group reduces volatility while maintaining high sulfur content [9].
(-)-Nopol + AgSbF₆ in toluene → {[Ag(1,7-octadiene)₁.₅]SbF₆}ₙ precursor; subsequent ligand exchange installs the nopyl olefin to give [Ag(nopyl-olefin)]SbF₆, an electron-beam latent Lewis acid [10] [11].
Table 4 Polymerization Performance in Cycloaliphatic Epoxy Resin
Initiator | Loading (pph) | Dose (kGy) | DSC T_p (°C) | Gel Time (s, 150 °C) | Lap-Shear Strength (MPa) |
---|---|---|---|---|---|
[Ag(nopyl-olefin)]SbF₆ | 2.5 | 132 | 96–116 (melting) / 195 (dec.) [11] | 75 [10] | 12.3 [12] |
Rhodorsil 2074 (iodonium) | 3.0 | 132 | 110 [10] | 110 [10] | 9.7 [10] |
Electron-beam curing of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate reached full conversion within four passes (total 132 kGy) at room temperature; silver complexes surpassed iodonium salts in lap-shear strength by 27% [10].
Silver(I) acts as a dormant Lewis acid; high-energy electrons reduce Ag⁺ to Ag⁰, simultaneously generating carbocationic centers that initiate epoxy ring-opening [11]. The nopyl ligand stabilizes the complex and influences melt behavior (T_m ≈ 100 °C), facilitating one-component formulation.
Pinaverium bromide, an antispasmodic pharmaceutical, derives its chiral side chain from (-)-Nopol [13] [14] [15].
Route B:
Table 5 Comparative Metrics for Pinaverium Side-Chain Construction
Route | Step Count | Overall Yield (%) | Highest T (°C) | Hydrogen Pressure | Optical Purity (ee %) | Key Improvement |
---|---|---|---|---|---|---|
Traditional (literature) [14] | 4 | 54 | 100 | 2 MPa | 95 | Slurry hydrogenation; racemic erosion |
Improved Route B [16] [13] | 3 | 60 | 80 | 0.5 MPa | 98 | One-pot condensation; lower pressure |
Chemoenzymatic (prospective) [17] | 5 | 48 | 45 | – | 99 | Lipase kinetic resolution |
The bridged bicyclic scaffold preserves configuration during metal-catalyzed hydrogenation, allowing chirality transfer to the quaternary morpholinium center without need for enantio-resolution .
The chemistry of (-)-Nopol exemplifies how a single renewable terpenoid can seed diverse high-value transformations: ester fragrances, sulfur-rich lubricant additives, antifungal pharmacophores, advanced polymerization catalysts, and drug precursors. Continued mechanistic elucidation—for example, of silver‐catalyzed redox cycles and stereoselective sulfurizations—will expand synthetic versatility while sustaining green-chemistry imperatives.
Irritant